molecular formula C9H18O3 B13599198 2-Hydroxy-3-propylhexanoic acid

2-Hydroxy-3-propylhexanoic acid

Cat. No.: B13599198
M. Wt: 174.24 g/mol
InChI Key: KWOSABRVKIUHQK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-propylhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the second carbon and a propyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-propylhexanoic acid typically involves the hydroxylation of 3-propylhexanoic acid. One common method is the catalytic oxidation of 3-propylhexanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 3-propylhexanoic acid is continuously fed along with the oxidizing agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-propylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products:

    Oxidation: Formation of 2-oxo-3-propylhexanoic acid or 2-carboxy-3-propylhexanoic acid.

    Reduction: Formation of 2-hydroxy-3-propylhexanol.

    Substitution: Formation of 2-chloro-3-propylhexanoic acid or 2-amino-3-propylhexanoic acid.

Scientific Research Applications

2-Hydroxy-3-propylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further affecting its biological activity.

Comparison with Similar Compounds

    2-Hydroxyhexanoic acid: Lacks the propyl group, resulting in different physical and chemical properties.

    3-Hydroxy-2-propylhexanoic acid: The position of the hydroxyl and propyl groups is reversed, leading to different reactivity and applications.

    2-Hydroxy-3-methylhexanoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.

Uniqueness: 2-Hydroxy-3-propylhexanoic acid is unique due to the specific positioning of the hydroxyl and propyl groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-hydroxy-3-propylhexanoic acid

InChI

InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

KWOSABRVKIUHQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C(=O)O)O

Origin of Product

United States

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